N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a benzyl group, and a dioxidotetrahydrothiophene moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.
Incorporation of the Dioxidotetrahydrothiophene Moiety: This step involves the reaction of a suitable thiophene derivative with an oxidizing agent to form the dioxidotetrahydrothiophene structure, which is then coupled with the pyrazole intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.
Reduction: Reduction reactions may target the carboxamide group or the pyrazole ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for further investigation in biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidotetrahydrothiophene moiety may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The pyrazole ring and benzyl group contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
Compared to similar compounds, N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern on the pyrazole ring and the presence of the dioxidotetrahydrothiophene moiety. These structural features may confer unique biological activities and reactivity profiles, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C17H21N3O3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-benzyl-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H21N3O3S/c1-12-16(17(21)18-10-14-6-4-3-5-7-14)13(2)20(19-12)15-8-9-24(22,23)11-15/h3-7,15H,8-11H2,1-2H3,(H,18,21) |
InChI Key |
USRCXLONNBWRQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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